N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide
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Overview
Description
1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA is a compound of significant interest in the field of chemistry due to its unique structural properties and reactivity This compound is a thiourea derivative, characterized by the presence of a benzoyl group and a bulky 2,4,6-tri-tert-butylphenyl group
Preparation Methods
The synthesis of 1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA typically involves the reaction of benzoyl chloride with 2,4,6-tri-tert-butylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Benzoyl chloride and 2,4,6-tri-tert-butylphenyl isothiocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study the formation and properties of metal complexes
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in understanding metal ion interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs for treating various diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA involves its interaction with metal ions and other reactive species. The compound can coordinate with metal ions through its sulfur and oxygen atoms, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, influencing the activity of the metal ions and the overall reaction pathway .
Comparison with Similar Compounds
1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA can be compared with other thiourea derivatives, such as:
1-BENZOYL-3-(2,4,6-TRIPHENYLPHENYL)THIOUREA: Similar in structure but with phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.
1-BENZOYL-3-(2,6-DIISOPROPYLPHENYL)THIOUREA: Contains isopropyl groups, which affect its reactivity and complexation behavior.
1-BENZOYL-3-(4-FLUOROPHENYL)THIOUREA: The presence of a fluorine atom introduces different electronic effects, influencing its chemical reactivity
These comparisons highlight the unique features of 1-BENZOYL-3-(2,4,6-TRI-TERT-BUTYLPHENYL)THIOUREA, particularly its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and complexation properties.
Properties
Molecular Formula |
C26H36N2OS |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[(2,4,6-tritert-butylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C26H36N2OS/c1-24(2,3)18-15-19(25(4,5)6)21(20(16-18)26(7,8)9)27-23(30)28-22(29)17-13-11-10-12-14-17/h10-16H,1-9H3,(H2,27,28,29,30) |
InChI Key |
HEFTZORMGMTRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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